molecular formula C10H9N3 B1517714 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1114822-80-8

4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No. B1517714
CAS RN: 1114822-80-8
M. Wt: 171.2 g/mol
InChI Key: XTLLTHLIRILPMH-UHFFFAOYSA-N
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Description

“4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been studied for its potent activities against FGFR1, 2, and 3 . It’s considered an attractive strategy for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a structure-based design strategy . The goal is to develop a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Scientific Research Applications

Electropolymerization and Conductivity Studies

A study by Berlin et al. (1990) explored the regiochemistry of the electrochemical oxidative polymerization of pyrrole derivatives. Through anodic coupling in acetonitrile, they synthesized polymers with varying conductivity based on the substitution pattern of the dimethyl derivatives. This work underscores the role of pyrrole derivatives in synthesizing conducting polymers with potential applications in electronic materials (Berlin, Pagani, Schiavon, & Zotti, 1990).

Synthesis and Spectroscopic Analysis

Cetina et al. (2010) conducted a synthesis and spectroscopic analysis of some pyridine derivatives, examining their structural features and optical properties. This research provides insights into the synthesis and potential applications of pyridine derivatives in photonics and materials science (Cetina, Tranfić, Sviben, & Jukić, 2010).

Catalysis and Multicomponent Synthesis

Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines via a multicomponent reaction, highlighting the use of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile derivatives in creating complex molecules. This work contributes to the field of catalytic synthesis, offering pathways to synthesize diverse molecular frameworks (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Molecular Docking and Antimicrobial Activity

Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, assessing their antimicrobial and antioxidant activities. The study also included molecular docking screenings, demonstrating the potential of these compounds in developing new antimicrobial agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Future Directions

The future directions for “4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” involve further development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR . This is considered an attractive strategy for cancer therapy .

properties

IUPAC Name

4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-6-3-7(2)13-10-9(6)8(4-11)5-12-10/h3,5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLLTHLIRILPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CN2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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